molecular formula C17H18N2O2 B12003980 [(3,4-Dimethoxybenzyl)amino](phenyl)acetonitrile CAS No. 32153-02-9

[(3,4-Dimethoxybenzyl)amino](phenyl)acetonitrile

Cat. No.: B12003980
CAS No.: 32153-02-9
M. Wt: 282.34 g/mol
InChI Key: JZCKOQILGWOAHE-UHFFFAOYSA-N
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Description

(3,4-Dimethoxybenzyl)aminoacetonitrile is an organic compound with the molecular formula C17H18N2O2. This compound is notable for its unique structure, which includes a benzylamino group attached to a phenylacetonitrile core, with two methoxy groups on the benzyl ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxybenzyl)aminoacetonitrile typically involves the reaction of 3,4-dimethoxybenzylamine with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of (3,4-Dimethoxybenzyl)aminoacetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxybenzyl)aminoacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,4-Dimethoxybenzyl)aminoacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dimethoxybenzyl)aminoacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

(3,4-Dimethoxybenzyl)aminoacetonitrile can be compared with other similar compounds such as:

Properties

CAS No.

32153-02-9

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]-2-phenylacetonitrile

InChI

InChI=1S/C17H18N2O2/c1-20-16-9-8-13(10-17(16)21-2)12-19-15(11-18)14-6-4-3-5-7-14/h3-10,15,19H,12H2,1-2H3

InChI Key

JZCKOQILGWOAHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(C#N)C2=CC=CC=C2)OC

Origin of Product

United States

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